4-Methyl-2-nitroso-1-propylpiperazine
Description
4-Methyl-2-nitroso-1-propylpiperazine is a nitroso-substituted piperazine derivative characterized by a methyl group at position 4, a nitroso (-NO) group at position 2, and a propyl chain at position 1 of the piperazine ring. Piperazine derivatives are widely explored for therapeutic applications, including anticancer, anti-inflammatory, and neurological agents, with structural modifications significantly influencing their pharmacological profiles .
Properties
CAS No. |
114175-43-8 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.244 |
IUPAC Name |
4-methyl-2-nitroso-1-propylpiperazine |
InChI |
InChI=1S/C8H17N3O/c1-3-4-11-6-5-10(2)7-8(11)9-12/h8H,3-7H2,1-2H3 |
InChI Key |
HNTIAXISRHEYKI-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1N=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-methyl-2-nitroso-1-propylpiperazine with structurally related piperazine derivatives:
*Note: Properties for 4-methyl-2-nitroso-1-propylpiperazine are extrapolated from similar compounds.
- This contrasts with nitro groups (e.g., in ), which are more stable but less electrophilic.
- Alkyl vs. Aromatic Substituents : The propyl and methyl groups in the target compound likely enhance lipophilicity compared to aromatic derivatives (e.g., 4-fluorobenzylpiperazine ), affecting membrane permeability and metabolic stability.
Pharmacological and Toxicological Profiles
- Anticancer Potential: Piperazine derivatives with nitro or aromatic groups, such as 4-(aryl)pyridazinones, show anticancer activity via kinase inhibition or apoptosis induction . carcinogenic risk .
- Neuroactive Properties : Compounds like 1-(3-chlorophenyl)piperazine (3-CPP) act as serotonin receptor agonists , but nitroso substitution could alter receptor affinity or introduce toxicity.
- Synthetic Feasibility : The synthesis of nitroso-piperazines often involves nitrosation of secondary amines, as demonstrated in the preparation of 1-methyl-4-nitroso-piperazine . For the target compound, similar methods could be applied to 1-propyl-4-methylpiperazine precursors.
Preparation Methods
Nitrosation of Preformed Piperazine Derivatives
The most direct route to 4-methyl-2-nitroso-1-propylpiperazine involves nitrosation of a pre-synthesized 1-propyl-4-methylpiperazine scaffold. This approach mirrors methods described for 1-nitroso-4-methylpiperazine, where sodium nitrite in acidic media facilitates electrophilic aromatic substitution at the piperazine nitrogen. Adapting this protocol requires careful control of stoichiometry and temperature to avoid over-nitrosation, as observed in the formation of 1,4-dinitrosopiperazine byproducts.
Reaction Conditions :
Challenges in Regioselectivity
Sequential Alkylation-Nitrosation Strategies
Piperazine Ring Functionalization
An alternative route involves constructing the piperazine ring with pre-installed substituents. The method outlined in PMC Article utilizes nitrosoalkenes in a double Michael addition to primary amines, enabling the stereoselective assembly of substituted piperazines (Figure 1). For 4-methyl-2-nitroso-1-propylpiperazine, this could involve:
-
Primary Amine Selection : Starting with propylamine derivatives to install the 1-propyl group.
-
Nitrosoalkene Addition : Introducing the nitroso group during ring closure.
-
Post-functionalization : Methylation at the 4-position via Eschweiler-Clarke or similar alkylation.
Critical Parameters :
-
Nitrosoalkene Stability : Requires anhydrous conditions and low temperatures.
-
Hydrogenation Step : Raney nickel-mediated reduction of intermediates (e.g., dioximes) to piperazines.
Comparative Analysis of Synthetic Routes
Direct Nitrosation vs. Ring Assembly
Byproduct Formation and Mitigation
The patent RU2095355C1 highlights 1,4-dinitrosopiperazine as a key byproduct during nitrosation, formed via over-reaction at secondary amine sites. Mitigation strategies include:
-
Stoichiometric Control : Limiting NaNO₂ to 1.1–1.2 equiv.
-
Temperature Modulation : Maintaining 6–20°C to slow secondary reactions.
-
Alkaline Workup : Precipitating dinitrosopiperazine by adjusting pH to 8.8.
Advanced Functionalization Techniques
Propyl Group Installation
Purification and Characterization
Isolation Techniques
Q & A
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., dopamine D3 or serotonin receptors). Parameterize the nitroso group’s partial charges using quantum mechanical calculations (e.g., B3LYP/6-31G*) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water).
- Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .
What strategies optimize regioselectivity in further functionalization of 4-Methyl-2-nitroso-1-propylpiperazine?
Q. Advanced Research Focus
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the piperazine nitrogen) to steer electrophilic attacks to the nitroso-adjacent position.
- Catalytic systems : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ with pyridine ligands) enables selective arylation at the 3-position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at sterically accessible sites .
How do steric and electronic effects of the propyl and nitroso groups influence the compound’s physicochemical properties?
Q. Basic Research Focus
- LogP : The nitroso group (–NO) increases polarity, reducing logP by ~0.5 compared to non-nitrosated analogs.
- pKa : The propyl group’s electron-donating effect raises the piperazine nitrogen’s pKa (estimated 8.2 vs. 7.5 for unsubstituted piperazine).
- Solubility : Aqueous solubility (<1 mg/mL) is enhanced by salt formation (e.g., HCl or oxalate salts) .
What safety protocols are essential for handling 4-Methyl-2-nitroso-1-propylpiperazine in laboratory settings?
Q. Basic Research Focus
- Ventilation : Use fume hoods for synthesis and purification due to potential nitroso group toxicity (unclassified hazard; assume mutagenicity) .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill management : Neutralize with 10% sodium bicarbonate before disposal .
How can researchers reconcile discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
Q. Advanced Research Focus
- Parameter refinement : Adjust QSAR models using experimental logD (shake-flask method) and plasma protein binding data (ultrafiltration assays).
- PBPK modeling : Integrate in vitro permeability (PAMPA) and hepatic clearance data to improve in vivo predictions.
- Metabolite identification : Use HR-MS/MS to detect unmodeled metabolites (e.g., N-oxide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
